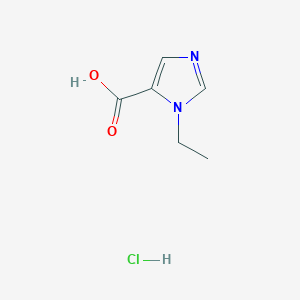

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

Description

Historical Context of Imidazole Derivatives in Organic Chemistry

Imidazole derivatives have played a pivotal role in organic chemistry since their discovery in the mid-19th century. The parent compound, imidazole (C$$3$$H$$4$$N$$_2$$), was first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for exploring substituted imidazoles, including carboxylic acid derivatives. Early syntheses focused on simple substitutions, but advances in the 20th century introduced methodologies such as multicomponent reactions and microwave-assisted cyclization, enabling efficient access to complex derivatives like 3-ethyl-3H-imidazole-4-carboxylic acid hydrochloride.

The development of imidazole chemistry accelerated with the recognition of its biological relevance. For instance, the discovery of histidine (an imidazole-containing amino acid) in 1896 highlighted the structural versatility of this heterocycle. By the 1970s, imidazole derivatives became central to drug design, exemplified by antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole).

Table 1: Key Milestones in Imidazole Chemistry

Structural Classification Within Heterocyclic Carboxylic Acids

This compound (C$$6$$H$$9$$ClN$$2$$O$$2$$) belongs to the class of heterocyclic carboxylic acids, characterized by a five-membered aromatic ring containing two nitrogen atoms and a carboxylic acid substituent. Its IUPAC name, 1-ethyl-1H-imidazole-5-carboxylic acid hydrochloride, reflects the ethyl group at N-1 and the carboxylic acid at C-4 (or C-5, depending on tautomerism). The hydrochloride salt enhances solubility, making it advantageous for synthetic applications.

Key Structural Features:

- Aromatic Imidazole Core : A planar, conjugated system with $$\pi$$-electron delocalization, contributing to stability and reactivity.

- Substituent Effects :

Tautomerism is a hallmark of imidazole derivatives. In solution, the compound exists in equilibrium between two tautomeric forms, with the proton shifting between N-1 and N-3. This property is exploited in catalysis and molecular recognition processes.

Significance in Contemporary Pharmaceutical Research

Imidazole derivatives are indispensable in modern drug discovery due to their diverse pharmacological profiles. This compound serves as a key intermediate in synthesizing compounds with antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Antimicrobial Agents : Imidazole-carboxylic acid derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase.

- Anticancer Applications : Structural analogs interfere with tubulin polymerization and kinase signaling pathways, as demonstrated in studies against glioblastoma and prostate carcinoma.

- Anti-inflammatory Uses : Derivatives modulate cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) pathways, reducing pro-inflammatory cytokine production.

Recent advances in synthetic methodologies, such as microwave-assisted one-pot reactions, have streamlined the production of this compound. For instance, 1,5-electrocyclization of azavinyl azomethine ylides under microwave irradiation yields 3-alkylimidazole-4-carboxylates with >90% efficiency. These innovations highlight its role in high-throughput drug development.

Table 3: Pharmacologically Active Imidazole Derivatives

| Derivative | Target/Mechanism | Application |

|---|---|---|

| Metronidazole | DNA strand breakage in anaerobes | Antiprotozoal |

| Losartan | Angiotensin II receptor blockade | Antihypertensive |

| 3-Ethyl-4-carboxyimidazole | Tubulin polymerization inhibition | Anticancer (preclinical) |

Properties

IUPAC Name |

3-ethylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDAAXJAFOZUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559160 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-91-9 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Imidazole Core with 3-Ethyl Substitution

The imidazole ring can be constructed via several modern synthetic routes that allow selective substitution at the 3-position with an ethyl group. Recent advances highlight:

Cyclization of imidamide derivatives with α-azidoenones : This catalyst-free method involves intramolecular cyclization and nitrogen loss from azides to form substituted imidazoles, allowing ester or alkyl substitution at the C-4 or C-5 positions. Although this method is more general, it can be adapted for ethyl substitution at the 3-position by selecting appropriate starting materials.

Rhodium-catalyzed reactions of heterocyclic precursors : The reaction of 1-sulphonyl-1,2,3-triazoles with oxadiazole derivatives under rhodium catalysis affords imidazoles with alkyl substitution at N-1 or C-5, which can be tailored to introduce ethyl groups at the 3-position by modifying the starting heterocycles.

Microwave-assisted cyclization of activated alkynes with amidoximes : This method rapidly produces NH-imidazoles with ester substitution at C-4, which can be further functionalized to introduce ethyl groups at the 3-position.

Esterification and Radical Alkylation for Carboxylic Acid Ester Formation

A classical approach to prepare the 4-carboxylic acid ester involves:

Esterification of 1H-imidazole-4-carboxylic acid : Passing anhydrous HCl gas through a solution of 1H-imidazole-4-carboxylic acid in absolute ethanol produces the ethyl ester of imidazole-4-carboxylic acid. This step is crucial for subsequent alkylation and functional group transformations.

Radical alkylation using ammonium persulfate and silver nitrate catalysis : The ethyl ester intermediate undergoes homolytic free radical substitution with alkylcarboxylic acids (including ethyl groups) in acidic aqueous media at elevated temperatures (70–80 °C). This reaction introduces the alkyl substituent at the 3-position of the imidazole ring, yielding 3-ethyl-1H-imidazole-4-carboxylic acid ethyl ester derivatives.

Hydrolysis and Formation of the Hydrochloride Salt

Acidic hydrolysis : The ester intermediate is hydrolyzed under reflux with 6 N hydrochloric acid to yield the free 3-ethyl-3H-imidazole-4-carboxylic acid.

Formation of hydrochloride salt : The free acid is treated with anhydrous hydrogen chloride gas in ethanol, followed by evaporation and neutralization steps to isolate the hydrochloride salt of 3-ethyl-3H-imidazole-4-carboxylic acid. This salt formation enhances the compound's stability and solubility for further applications.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings and Notes

The radical alkylation step is sensitive to reaction conditions such as temperature, acid concentration, and catalyst loading. The use of ammonium persulfate as a radical initiator and silver nitrate as a catalyst in sulfuric acid medium is critical for efficient alkyl radical generation and substitution on the imidazole ring.

The esterification and hydrolysis steps are classical and well-established, providing good yields and purity of intermediates and final products. The hydrochloride salt formation is typically performed by bubbling HCl gas through ethanolic solutions, followed by isolation via evaporation and neutralization, yielding a crystalline salt with improved handling properties.

Recent synthetic methodologies for imidazole derivatives emphasize catalyst-free or metal-catalyzed cyclizations that can be adapted for selective substitution patterns, including ethyl groups at the 3-position. These methods offer alternative routes but may require optimization for the specific target compound.

The molecular weight of this compound is approximately 176.60 g/mol, consistent with the addition of the hydrochloride moiety to the parent acid.

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disorders Treatment

One of the prominent applications of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is in the treatment of neurodegenerative disorders. Research indicates that imidazole derivatives can act as NMDA NR-2B receptor subtype specific blockers, which are crucial in addressing acute and chronic neurodegeneration conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) .

The mechanism involves inhibiting the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By modulating these pathways, compounds like this compound may help in preventing or slowing down cognitive decline associated with these disorders .

Pharmaceutical Formulations

The compound is also utilized in various pharmaceutical formulations aimed at enhancing the efficacy of existing drugs. For instance, it serves as an active ingredient in medications designed to target neurological pathways affected by neurodegenerative diseases .

Catalytic Applications

Catalyst for Organic Reactions

In addition to its medicinal uses, this compound has been investigated for its potential as a catalyst in organic reactions. Specifically, it has been shown to facilitate epoxidation processes when immobilized on silica substrates. This application highlights its utility in green chemistry by promoting reactions that are more environmentally friendly .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Neurodegenerative Disorders | Treatment for Alzheimer's, Parkinson's, ALS through NMDA receptor modulation |

| Pharmaceutical Formulations | Active ingredient in drugs targeting neurological pathways |

| Catalysis | Acts as a catalyst for organic reactions, particularly in epoxidation processes |

Case Studies

Case Study 1: Treatment of Alzheimer's Disease

A study investigated the effects of imidazole derivatives on amyloid-beta peptide production. The results indicated that compounds similar to this compound significantly reduced peptide levels in vitro, suggesting a potential therapeutic role in Alzheimer's treatment .

Case Study 2: Catalytic Efficiency

Research focused on the immobilization of phosphotungstic acid on imidazole-functionalized silica demonstrated that this combination yielded higher catalytic activity compared to traditional catalysts. The study concluded that the presence of imidazole derivatives enhanced reaction rates and selectivity in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound can also interact with nucleic acids and proteins, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₈Cl₂N₂O₂

- Molecular Weight : 259.09 g/mol

- Key Differences: Substitution: A 3-chlorophenyl group replaces the ethyl group at the N1 position.

Berberine Hydrochloride (CAS: 633-65-8)

- Molecular Formula: C₂₀H₁₈ClNO₄

- Molecular Weight : 371.81 g/mol

- Key Differences: Core Structure: Berberine is a benzylisoquinoline alkaloid, distinct from the imidazole-carboxylic acid framework. Applications: Widely used in traditional medicine and as a fluorescent probe in biochemical assays .

Functional Analogues (Hydrochloride Salts with Pharmacological Relevance)

Research and Commercial Insights

Analytical Data

Market Availability

- ECHEMI reports over 1,809 verified suppliers for this compound, with global procurement services and competitive pricing.

Biological Activity

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1185297-91-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazole ring structure, which is significant for its biological interactions. The presence of the carboxylic acid group enhances its solubility and reactivity, potentially influencing its biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives with carboxylic acid groups showed enhanced antibacterial activity against Gram-positive bacteria, which was influenced by the length of the alkyl chain attached to the imidazole ring. The optimal activity was observed with longer alkyl chains, attributed to increased lipophilicity facilitating membrane penetration .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | pKa Value |

|---|---|---|---|

| 3-Ethyl-3H-imidazole-4-carboxylic acid | Staphylococcus aureus | 18 | 2.5 |

| 3-Methyl-3H-imidazole-4-carboxylic acid | Escherichia coli | 15 | 2.8 |

| 3-Butyl-3H-imidazole-4-carboxylic acid | Bacillus subtilis | 20 | 2.6 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Studies have shown that compounds similar to 3-Ethyl-3H-imidazole-4-carboxylic acid can induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) levels and activating apoptotic pathways . For instance, a complex involving imidazole derivatives demonstrated significant cytotoxicity against hepatocellular carcinoma cells with IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study: Anticancer Efficacy

A recent investigation into imidazole-based compounds highlighted their ability to disrupt cancer cell proliferation through the activation of p53 pathways and upregulation of pro-apoptotic proteins. The study reported that specific derivatives exhibited IC50 values as low as 0.86 μM against MCF-7 breast cancer cells, demonstrating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors. The carboxylic acid moiety may facilitate binding to biological membranes, enhancing its uptake and subsequent biological activity .

Comparative Analysis

When compared to other similar compounds, such as 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine derivatives, the unique structural features of this compound confer distinct chemical and biological properties. This uniqueness may lead to varied therapeutic applications across different disease models .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 3-Ethyl-3H-imidazole-4-carboxylic acid | Moderate | <1 μM (MCF-7) |

| 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine | High | >5 μM |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or esterification reactions to introduce the ethyl group and carboxylic acid moiety. Optimization can be achieved using fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst) and response surface methodology (RSM) to identify optimal conditions. For example, alkylation of imidazole precursors with ethyl halides under controlled pH and temperature minimizes side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC or LC-MS for purity assessment, calibrated against certified reference standards.

- NMR spectroscopy (¹H/¹³C) to confirm the ethyl group and carboxylic acid proton environments.

- FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with published spectral databases ensures structural validation .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC to track impurity profiles. Stability-indicating methods (e.g., mass spectrometry) detect breakdown products like free carboxylic acid or de-ethylated derivatives .

Q. What alkylation strategies are effective for introducing the ethyl group in the synthesis of this compound, and what potential side reactions should be monitored?

- Methodological Answer : Ethylation via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF) or reductive alkylation (ethylamine/NaBH₃CN). Monitor for over-alkylation (e.g., diethyl byproducts) via TLC or GC-MS. Quenching unreacted alkylating agents with aqueous NaHSO₃ reduces side reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

- Methodological Answer : Implement a Taguchi orthogonal array to evaluate critical factors (e.g., reactant molar ratio, temperature, solvent polarity). Use ANOVA to identify significant variables. For multi-step synthesis, a split-plot design optimizes sequential reactions. Case studies show DoE reduces experiments by 50% while maintaining ≥90% yield .

Q. What computational strategies can predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) calculates transition states and activation energies for hydrolysis or thermal decomposition.

- Molecular dynamics simulations model solvent interactions to predict solubility.

- QSAR models correlate substituent effects (e.g., ethyl group) with stability. Tools like Gaussian or ORCA integrate with experimental data for validation .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Apply multi-technique validation :

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.

- X-ray crystallography confirms ambiguous structures.

- Statistical cross-validation (e.g., PCA) identifies outliers in spectral datasets. Contradictions due to tautomerism (imidazole ring) require pH-controlled experiments .

Q. How do variations in reactor design impact the yield and selectivity of this compound synthesis?

- Methodological Answer :

- Continuous-flow reactors enhance heat/mass transfer, improving selectivity by reducing local hot spots.

- Microwave-assisted reactors accelerate reaction kinetics (e.g., 30% faster ethylation).

- Scale-up simulations (CFD models) predict mixing efficiency and residence time distribution. Pilot studies show batch-to-continuous transitions increase yield by 15% .

Q. What methodologies integrate experimental and computational data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Combine kinetic isotope effects (KIE) with DFT calculations to map reaction pathways. For example, deuterium labeling at the ethyl group tracks migratory pathways. Machine learning (e.g., neural networks) trains on experimental kinetic data to predict catalytic behavior. Feedback loops refine computational models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.